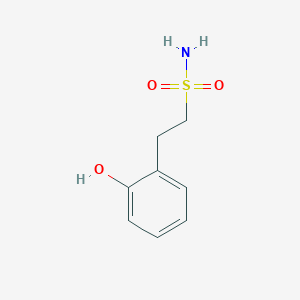
2-(2-Hydroxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide is an organic compound with a unique structure that includes a hydroxyphenyl group, an oxoethane group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with sulfonamide under specific conditions. One common method includes the following steps:
Condensation Reaction: 2-hydroxybenzaldehyde is reacted with sulfonamide in the presence of a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethane group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyphenyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the sulfonamide and oxoethane groups.
Sulfanilamide: Contains the sulfonamide group but lacks the hydroxyphenyl and oxoethane groups.
2-oxoethane-1-sulfonamide: Contains the oxoethane and sulfonamide groups but lacks the hydroxyphenyl group.
Uniqueness
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2,(H2,9,11,12) |
Clave InChI |
HDXZJWZDGGOANW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCS(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



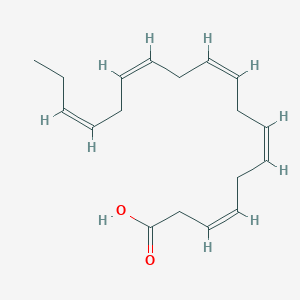
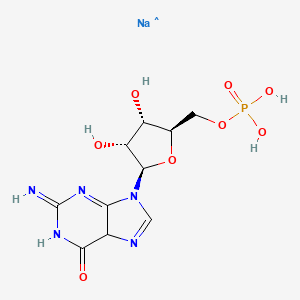
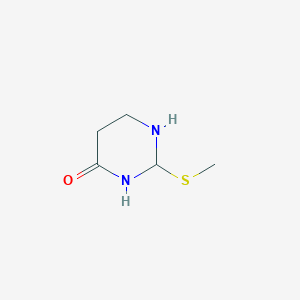
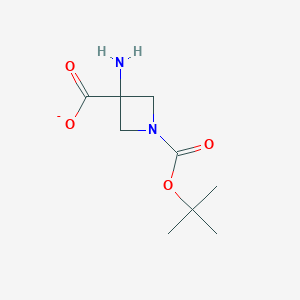
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)

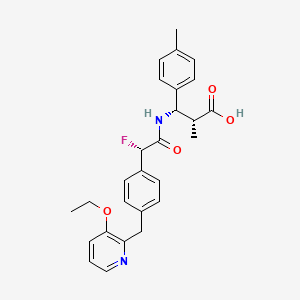

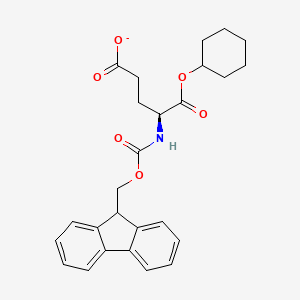
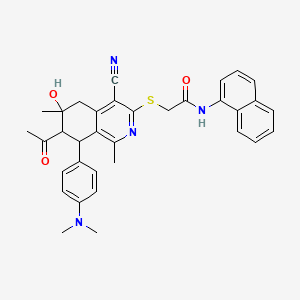
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
